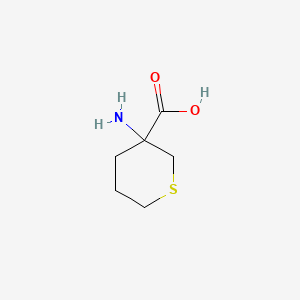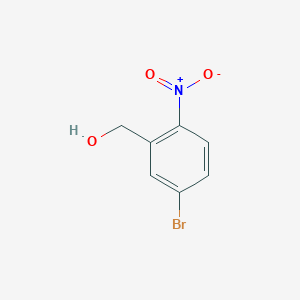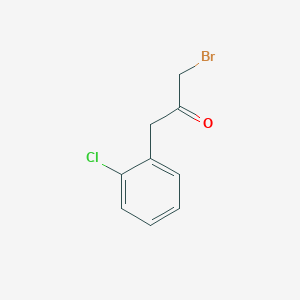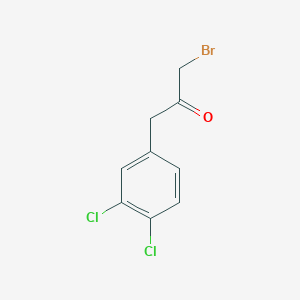
3-Bromo-5-(4-méthylphényl)phénol
Vue d'ensemble
Description
3-Bromo-5-(4-methylphenyl)phenol is a chemical compound with the molecular formula C7H7BrO . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(4-methylphenyl)phenol consists of a phenol group (an aromatic ring with a hydroxyl group) with bromine and methyl groups attached . The average mass of the molecule is 187.034 Da, and the monoisotopic mass is 185.968018 Da .Physical and Chemical Properties Analysis
3-Bromo-5-(4-methylphenyl)phenol is a solid substance with a melting point of 61-62℃ and a boiling point of 249℃ . It has a density of 1.554 and a refractive index of 1.5772 . It is slightly soluble in water and chloroform .Applications De Recherche Scientifique
Synthèse Organique
3-Bromo-5-(4-méthylphényl)phénol : est un intermédiaire précieux en synthèse organique. Son atome de brome peut participer à diverses réactions de couplage, telles que le couplage de Suzuki-Miyaura, qui est crucial pour la construction de molécules organiques complexes. Le groupe hydroxyle phénolique de ce composé offre également un site pour une fonctionnalisation supplémentaire, ce qui en fait un bloc de construction polyvalent pour la synthèse d'un large éventail de composés organiques .
Produits Pharmaceutiques
Dans l'industrie pharmaceutique, ce composé peut être utilisé pour synthétiser des ingrédients pharmaceutiques actifs (API). La présence à la fois d'un atome de brome et d'un groupe hydroxyle phénolique permet la création de composés ayant des propriétés antibactériennes et anti-inflammatoires potentielles. C'est un intermédiaire clé dans le développement de nouveaux médicaments qui nécessitent une structure phénolique pour l'activité biologique .
Produits Agrochimiques
La structure du phénol bromé du This compound est utile pour créer des produits agrochimiques. Il peut être utilisé pour développer de nouveaux pesticides et herbicides, où l'atome de brome peut être crucial pour l'activité biologique contre les ravageurs et les mauvaises herbes. Son rôle dans la synthèse de composés qui protègent les cultures contre diverses maladies est significatif .
Teintures
Ce composé sert d'intermédiaire dans la production de colorants et de pigments. Sa structure moléculaire peut être incorporée dans des molécules de colorant plus grandes, contribuant aux propriétés de couleur et à la stabilité du produit final. Il est particulièrement utile pour créer des colorants pour textiles et encres .
Ignifugeants
Les phénols bromés, y compris le This compound, sont des composants des ignifugeants. Ils sont ajoutés aux plastiques, aux textiles et à l'électronique pour inhiber ou résister à la propagation du feu. Cependant, l'utilisation de tels composés est examinée en raison de problèmes de santé potentiels, et leurs applications sont soigneusement réglementées .
Études Environnementales
La recherche sur l'impact environnemental des composés bromés comprend le This compound. Les études se concentrent souvent sur leur présence dans les écosystèmes, la bioaccumulation potentielle et les effets sur la faune et la santé humaine. Ce composé peut servir de substance modèle pour comprendre le comportement des polluants organiques bromés .
Chimie Analytique
En chimie analytique, le This compound peut être utilisé comme composé standard ou de référence lors de l'analyse de la présence de structures similaires dans divers échantillons. Il contribue au développement de méthodes analytiques pour détecter les composés bromés dans les échantillons environnementaux ou les produits de consommation .
Science des Matériaux
La structure du phénol bromé de ce composé le rend intéressant pour les applications de science des matériaux. Il peut être utilisé dans la synthèse de polymères ayant des propriétés spécifiques, telles qu'une résistance accrue à la dégradation ou une stabilité thermique accrue. Son rôle dans la création de matériaux de pointe pour des applications industrielles est un domaine de recherche en cours .
Safety and Hazards
3-Bromo-5-(4-methylphenyl)phenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this chemical .
Mécanisme D'action
Target of Action
Bromophenols, a class of compounds to which 3-bromo-5-(4-methylphenyl)phenol belongs, are known to interact with various biological targets .
Mode of Action
Bromophenols are produced by electrophilic halogenation of phenol with bromine . This suggests that 3-Bromo-5-(4-methylphenyl)phenol might interact with its targets through similar electrophilic mechanisms.
Biochemical Pathways
Bromophenols are known to participate in various biochemical reactions, including suzuki–miyaura cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Result of Action
Bromophenols have been found in human blood and breast milk, suggesting that they can be absorbed and distributed in the human body .
Analyse Biochimique
Biochemical Properties
3-Bromo-5-(4-methylphenyl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to altered metabolic activities . The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes.
Cellular Effects
3-Bromo-5-(4-methylphenyl)phenol has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt normal cell signaling, leading to altered gene expression and metabolic activities . This disruption can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 3-Bromo-5-(4-methylphenyl)phenol involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, inhibiting their activity. This inhibition can lead to changes in gene expression and enzyme activity, affecting various biochemical pathways . The binding interactions are primarily inhibitory, leading to a decrease in the activity of the target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-(4-methylphenyl)phenol change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term exposure to the compound can lead to persistent changes in cellular function, including altered gene expression and metabolic activities . These changes can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-(4-methylphenyl)phenol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. High doses of the compound have been associated with toxic effects, including liver and kidney damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its effects.
Metabolic Pathways
3-Bromo-5-(4-methylphenyl)phenol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, affecting metabolic flux and metabolite levels . The compound can alter the normal metabolic activities, leading to changes in the levels of various metabolites. These changes can have significant effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 3-Bromo-5-(4-methylphenyl)phenol within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . It is distributed throughout the cells and tissues, with a preference for certain compartments. The distribution pattern can influence the overall activity and function of the compound.
Subcellular Localization
3-Bromo-5-(4-methylphenyl)phenol is localized in specific subcellular compartments. It can be directed to particular organelles through targeting signals and post-translational modifications . The subcellular localization of the compound can affect its activity and function, influencing various cellular processes. The compound’s localization in specific compartments can lead to targeted effects on cellular function and metabolism.
Propriétés
IUPAC Name |
3-bromo-5-(4-methylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFXGGWENWFXGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686351 | |
| Record name | 5-Bromo-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-99-8 | |
| Record name | 5-Bromo-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


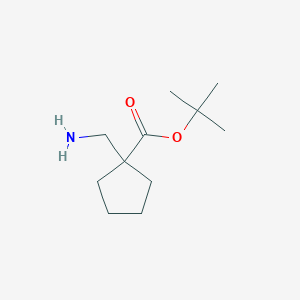
![ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523631.png)
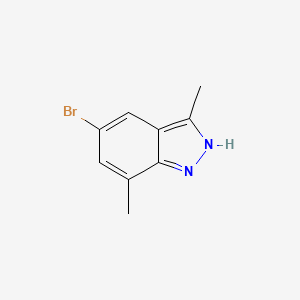

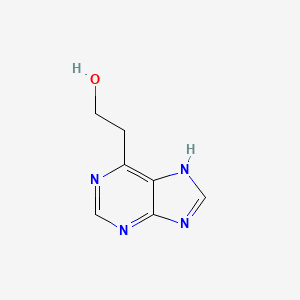

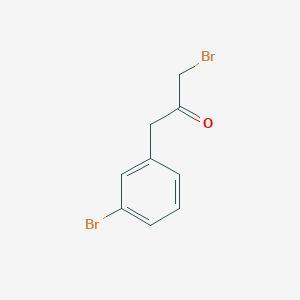

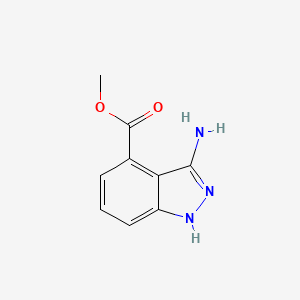
![5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1523643.png)
